[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate

O-GlcNAcase inhibition carbocyclic inhibitors structure-activity relationship

(1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate is a peracetylated fluoromethyl cyclitol prodrug. Upon intracellular deacetylation it releases a potent and metabolically stable inhibitor of the glycoside hydrolase O‑GlcNAcase (OGA).

Molecular Formula C15H22FNO7
Molecular Weight 347.34 g/mol
Cat. No. B12325066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate
Molecular FormulaC15H22FNO7
Molecular Weight347.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C
InChIInChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18)/t11?,12-,13-,14+,15?/m1/s1
InChIKeyIIHVKSRJKCVISE-VCNCWYJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence: (1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate as a Fluorinated Cyclitol Prodrug for O‑GlcNAcase


(1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate is a peracetylated fluoromethyl cyclitol prodrug. Upon intracellular deacetylation it releases a potent and metabolically stable inhibitor of the glycoside hydrolase O‑GlcNAcase (OGA) [1]. This compound belongs to a class of carbocyclic N‑acetylglucosamine mimics and is specifically designed to achieve high target engagement while offering advantages in cell permeability and in vivo duration over non‑fluorinated analogues [1].

Why Methyl‑for‑Fluoromethyl Substitution Destroys the Performance of (1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate


The fluoromethyl group is not a passive substituent; its electron‑withdrawing character and ability to participate in dipolar interactions are essential for high‑affinity O‑GlcNAcase binding and metabolic resilience. Replacing the fluoromethyl unit with a simple methyl group, the closest non‑fluorinated congener, causes a >60‑fold drop in enzymatic inhibition and a nearly 4‑fold shortening of microsomal half‑life [1]. Consequently, generic alkyl‑substituted cyclitol acetates cannot replicate the cellular potency or pharmacokinetic profile of the target compound, making direct interchange inadvisable without loss of function.

Quantitative Differentiation of (1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate from the Closest Methyl Analog


Enzymatic Inhibition Potency (IC50) Against Recombinant Human O‑GlcNAcase: Fluoromethyl vs. Methyl Triol

Deprotection of (1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate yields the active triol that inhibits human O‑GlcNAcase with an IC50 of 0.37 µM. In the same assay, the triol derived from the corresponding 5‑methyl analogue exhibits an IC50 of 23 µM, representing a >62‑fold loss of potency [1]. This head‑to‑head quantitative comparison demonstrates that the fluoromethyl group is a critical determinant of enzyme recognition.

O-GlcNAcase inhibition carbocyclic inhibitors structure-activity relationship

Rat Liver Microsomal Stability: Half‑Life Comparison Dictates In Vivo Duration of Action

The active triol liberated from the peracetylated fluoromethyl prodrug exhibits a half‑life of 52 min in rat liver microsomes, whereas the triol from the 5‑methyl analogue shows a half‑life of only 14 min under identical conditions [1]. This 3.7‑fold enhancement in metabolic stability translates into slower intrinsic clearance and predicts a longer pharmacodynamic window in vivo.

drug metabolism microsomal stability pharmacokinetics

Cellular Pharmacodynamic Activity: O‑GlcNAc Lowering EC50 of the Intact Prodrugs in HEK293 Cells

The peracetylated prodrug (1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate itself reduces O‑GlcNAc levels in HEK293 cells with an EC50 of 0.5 µM after 6 h exposure. In direct comparison, the 5‑methyl prodrug analogue achieves an EC50 > 10 µM, corresponding to a >20‑fold lower cellular potency [1]. This demonstrates that the fluoromethyl group not only enhances enzyme inhibition but also improves cell permeability or intracellular processing of the acetate prodrug.

cellular target engagement prodrug activation O‑GlcNAc biomarker

High‑Impact Application Scenarios for (1R,2r,4s)-2-Acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate Grounded in Quantitative Evidence


Lead O‑GlcNAcase Inhibitor Candidate for Alzheimer’s Disease Preclinical Models

O‑GlcNAcase inhibition is a promising strategy to reduce tau hyperphosphorylation in tauopathies. The >60‑fold enzymatic potency advantage and >20‑fold cellular efficacy of the fluoromethyl prodrug over the methyl analogue [1] make it the tool of choice for establishing proof‑of‑concept in cellular and in vivo tau models, where robust and sustained O‑GlcNAc elevation is required.

In Vivo Pharmacodynamic/Pharmacokinetic Studies Requiring Extended Target Engagement

The 3.7‑fold longer microsomal half‑life of the active moiety derived from this prodrug [1] translates into slower clearance, allowing less frequent dosing in rodent efficacy studies. This metabolic stability advantage makes the compound particularly suitable for chronic oral or intraperitoneal treatment paradigms where maintaining O‑GlcNAcase inhibition over 24 h is critical.

Comparative Structure–Activity Relationship (SAR) Profiling of Fluorinated Cyclitol Inhibitors

When establishing a benchmark for SAR campaigns on cyclitol O‑GlcNAcase inhibitors, this peracetylated fluoromethyl derivative serves as a reference because its quantitative enzymatic, metabolic, and cellular data are directly juxtaposed with the methyl analogue [1]. Procurement of the exact compound ensures comparability with published datasets and avoids confounding batch‑to‑batch variability.

Development of Acetate Prodrug Strategies for Improved Cellular Permeability

The demonstration that the peracetylated form achieves an EC50 of 0.5 µM in intact cells [1] validates the prodrug concept for cyclitol inhibitors. This compound is therefore ideally suited as a positive control in assays designed to evaluate new prodrug‐masking strategies, where a strong performance gap relative to less permeable non‑acetylated inhibitors is needed.

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